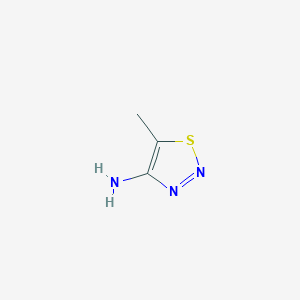

5-Methyl-1,2,3-thiadiazol-4-amine

CAS No.:

Cat. No.: VC15811483

Molecular Formula: C3H5N3S

Molecular Weight: 115.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H5N3S |

|---|---|

| Molecular Weight | 115.16 g/mol |

| IUPAC Name | 5-methylthiadiazol-4-amine |

| Standard InChI | InChI=1S/C3H5N3S/c1-2-3(4)5-6-7-2/h4H2,1H3 |

| Standard InChI Key | LEZPKOSSEPMNNI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=NS1)N |

Introduction

Chemical Structure and Molecular Properties

Core Thiadiazole Framework

Thiadiazoles are aromatic heterocycles with the molecular formula C₂H₂N₂S, existing in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazoles . The 1,2,3-thiadiazole isomer, though less commonly studied than its 1,3,4 counterpart, exhibits distinct electronic properties due to the adjacency of nitrogen and sulfur atoms. For 5-methyl-1,2,3-thiadiazol-4-amine, the methyl group at position 5 and the amine at position 4 introduce steric and electronic modifications that influence reactivity and intermolecular interactions .

Comparative Structural Analysis

-

1,3,4-Thiadiazol-2-amine derivatives: Compounds such as 5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine (PubChem CID: 170866) demonstrate molecular weights of 171.27 g/mol and stability under standard conditions .

-

1,2,4-Thiadiazole analogs: Patent EP2628734A2 describes 5-amino-1,2,4-thiadiazole derivatives with substituents like oxypropyl or aryl groups, highlighting their synthetic versatility .

Synthetic Pathways and Methodologies

General Approaches to Thiadiazole Synthesis

The construction of thiadiazole rings typically involves cyclocondensation reactions. For example:

-

Claisen-Schmidt condensation: Used to prepare α,β-unsaturated carbonyl intermediates, which are cyclized with thiourea to form pyrimidine-thiol precursors .

-

Hydrazine-carbothioamide cyclization: Thiosemicarbazides treated with concentrated sulfuric acid yield 1,3,4-thiadiazole derivatives, as demonstrated in the synthesis of 5-{[(4,6-disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amine .

Adaptation for 1,2,3-Thiadiazoles

While no direct synthesis of 5-methyl-1,2,3-thiadiazol-4-amine is documented, analogous methods could involve:

-

Cyclization of thiosemicarbazides: As seen in the preparation of tris- and bis(1,3,4-thiadiazol-2-amine) derivatives .

-

Reductive amination: Sodium borohydride reduction of oxothiadiazole intermediates, a strategy employed for 5-amino-1,2,4-thiadiazoles .

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

-

Regioselectivity: Controlling the position of substituents in 1,2,3-thiadiazoles remains challenging due to competing reaction pathways .

-

Scalability: Multi-step syntheses, such as those involving DMAD or DEAD reagents , require optimization for industrial-scale production.

Computational Modeling

Density functional theory (DFT) calculations could predict the electronic structure and reactivity of 5-methyl-1,2,3-thiadiazol-4-amine, guiding experimental efforts. For example, the HOMO-LUMO gap () influences charge transfer interactions in biological systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume